1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Overview
Description
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a chemical compound with the molecular formula C6H9BrClN3. It is a brominated derivative of tetrahydroimidazo[1,5-a]pyrazine and is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves the bromination of tetrahydroimidazo[1,5-a]pyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product in solid form .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of tetrahydroimidazo[1,5-a]pyrazine .
Scientific Research Applications
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives
Uniqueness
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical interactions .
Properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPDNVYYJOFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681063 | |
Record name | 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-68-7 | |
Record name | 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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